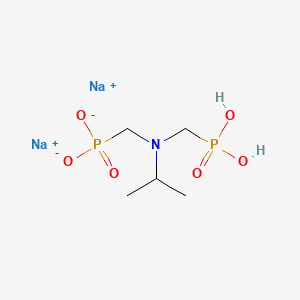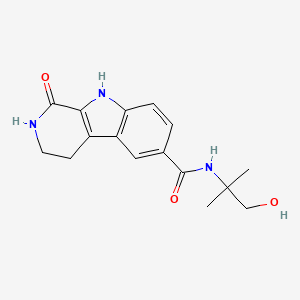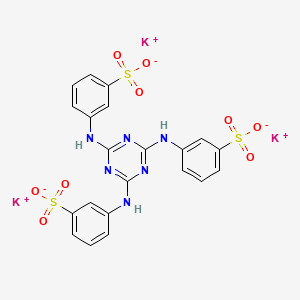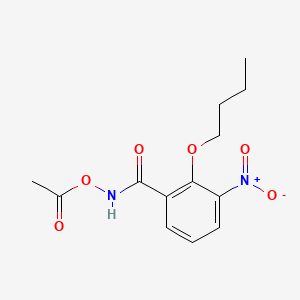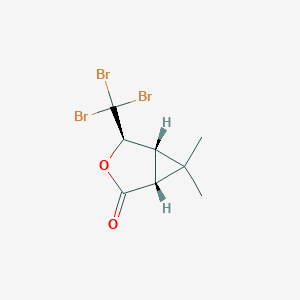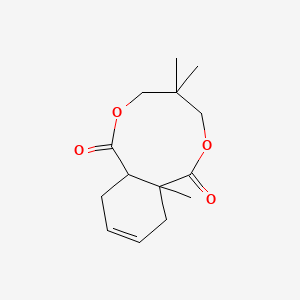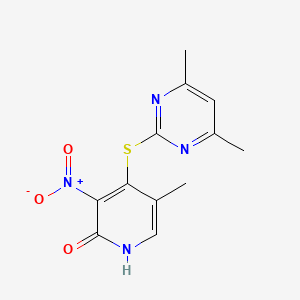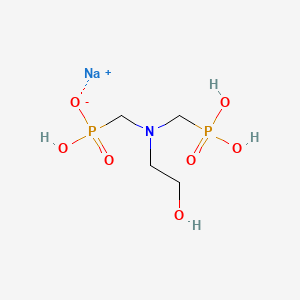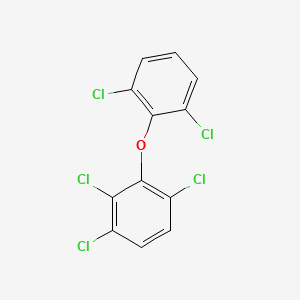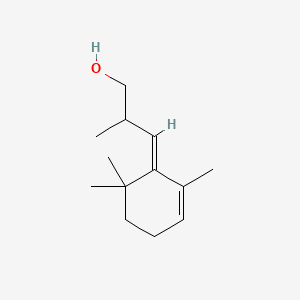
Methyl (7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)-carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)-carbamate is an organic compound known for its vibrant color and potential applications in various fields. This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. The compound’s structure includes a naphthalene ring, a nitrophenyl group, and a carbamate moiety, contributing to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)-carbamate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-hydroxy-5-nitroaniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 7-hydroxy-1-naphthol in an alkaline medium to form the azo compound.
Carbamoylation: The final step involves the reaction of the azo compound with methyl isocyanate to introduce the carbamate group, yielding the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle hazardous reagents like nitrous acid and methyl isocyanate.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)-carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of corresponding amines from the azo group.
Substitution: Formation of ethers or esters from the hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
Methyl (7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)-carbamate has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying metal ions.
Biology: Employed in staining techniques for visualizing cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The molecular targets include metal ions and biological macromolecules, where it forms stable complexes. The pathways involved often include electron transfer processes and coordination chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)-carbamate
- N-(7-Hydroxy-8-(2-(2-hydroxy-5-nitrophenyl)diazenyl)-1-naphthalenyl)acetamide
- 7-Hydroxy-8-[[4-(6-methyl[2,6’-bibenzothiazol]-2’-yl)-2-sulfophenyl]azo]naphthalene-1,3-disulfonic acid, sodium salt
Uniqueness
This compound is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and its vibrant color make it particularly valuable in analytical and industrial applications.
Eigenschaften
CAS-Nummer |
94231-83-1 |
|---|---|
Molekularformel |
C18H14N4O6 |
Molekulargewicht |
382.3 g/mol |
IUPAC-Name |
methyl N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalen-1-yl]carbamate |
InChI |
InChI=1S/C18H14N4O6/c1-28-18(25)19-12-4-2-3-10-5-7-15(24)17(16(10)12)21-20-13-9-11(22(26)27)6-8-14(13)23/h2-9,23-24H,1H3,(H,19,25) |
InChI-Schlüssel |
RWODFOSCGOFTKK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


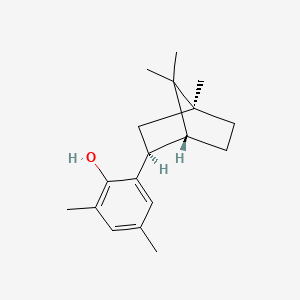

![(2S,7S)-4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12691222.png)
